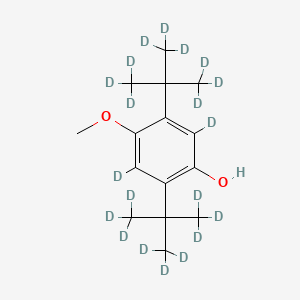

2,5-Di-(tert-butyl)-4-methoxyphenol-3,6-d20

Description

Systematic IUPAC Nomenclature and Isotopic Labeling Conventions

The compound 2,5-di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2 follows IUPAC guidelines for isotopically modified molecules, which prioritize specifying deuterium substitution sites using locants and isotopic descriptors. Its systematic name explicitly denotes:

- Deuterium labeling : Nine deuterium atoms (d9) on each tert-butyl group (positions 2 and 5) and two additional deuteriums at positions 3 and 6 on the phenolic ring.

- Functional groups : A methoxy group (-OCH3) at position 4 and a hydroxyl group (-OH) at position 1, though the latter is implied by the "phenol" root.

The molecular formula C15D20H4O2 reflects full deuteration of the tert-butyl groups (C(CH3)3 → C(CD3)3) and partial ring deuteration. Table 1 summarizes key nomenclature details.

Table 1: Nomenclature and Formula of 2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2

| Property | Description |

|---|---|

| IUPAC Name | 2,5-Bis(1,1,1,2,2,3,3,4,4-nonadeuterio-2-methylpropan-2-yl)-4-methoxy-3,6-dideuteriophenol |

| Molecular Formula | C15D20H4O2 |

| Isotopic Composition | 98 atom % D (min) |

Structural Relationship to Parent Phenolic Antioxidants

This compound derives from phenolic antioxidants like butylated hydroxytoluene (BHT), sharing the tert-butyl substituents and aromatic hydroxyl group critical for radical scavenging. Key structural deviations include:

- Methoxy substitution : Replaces the methyl group in BHT (2,6-di-tert-butyl-4-methylphenol) with a methoxy group, altering electronic distribution and steric effects.

- Deuterium incorporation : Strategic deuteration at metabolically active sites (tert-butyl methyl groups and ring positions) to study isotope effects on stability and reaction kinetics.

Comparative analysis with non-deuterated analogs reveals distinct physicochemical properties. For example, deuterating tert-butyl groups increases molecular weight from 236.36 g/mol (C15H24O2) to 256.47 g/mol (C15D20H4O2). Such modifications are pivotal in tracer studies investigating antioxidant degradation pathways.

Table 2: Structural Comparison with Parent Antioxidants

| Compound | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| BHT (2,6-di-tert-butyl-4-methylphenol) | tert-Butyl (2,6); Methyl (4) | -OH, -CH3 | 220.35 |

| 2,6-Di-tert-butyl-4-methoxyphenol | tert-Butyl (2,6); Methoxy (4) | -OH, -OCH3 | 236.35 |

| 2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2 | Deutero-tert-butyl (2,5); Methoxy (4) | -OH, -OCH3, -D20 | 256.47 |

Propriétés

Formule moléculaire |

C15H24O2 |

|---|---|

Poids moléculaire |

256.47 g/mol |

Nom IUPAC |

2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |

Clé InChI |

FLLRQABPKFCXSO-GPSKCXNOSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Scheme

$$

\text{4-Methoxyphenol} + 2 \, \text{tert-butyl chloride} \xrightarrow{\text{AlCl₃}} \text{2,5-Di-tert-butyl-4-methoxyphenol} + 2 \, \text{HCl}

$$

Optimized Conditions

- Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.2 equiv)

- Solvent : Dichloromethane (DCM), 0°C to room temperature

- Reaction Time : 12 hours

- Yield : 68–72% after purification

Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol yields a white crystalline solid with >98% purity.

Deuteration Strategies for Tert-butyl-d9 and Phenolic Ring

Isotopic labeling at the tert-butyl groups (d9) and the phenolic ring (d2) requires precise control to ensure regioselectivity and isotopic purity. Two primary methods are employed:

Acid-Catalyzed H/D Exchange on the Phenolic Ring

Deuteration at the 3,6-positions of the phenol ring is achieved via acid-catalyzed exchange using deuterated sulfuric acid (D₂SO₄) in D₂O.

Procedure

- Dissolve 2,5-di-tert-butyl-4-methoxyphenol (10 mmol) in D₂O (20 mL).

- Add D₂SO₄ (2 mmol) and reflux at 120°C for 24 hours.

- Neutralize with Na₂CO₃, extract with DCM, and dry over MgSO₄.

Outcome

Synthesis of Tert-butyl-d9 Groups

Deuterated tert-butyl groups are introduced using tert-butyl-d9 chloride, synthesized via Grignard reagent deuteration.

Reaction Scheme

$$

\text{Mg} + \text{CD₃I} \rightarrow \text{CD₃MgI} \xrightarrow{\text{(CD₃)₂CO}} \text{(CD₃)₃COH} \xrightarrow{\text{HCl}} \text{(CD₃)₃CCl}

$$

Key Steps

- Grignard Formation : React magnesium with deuterated methyl iodide (CD₃I) in dry THF.

- Ketone Quenching : Add deuterated acetone ((CD₃)₂CO) to form (CD₃)₃COH.

- Chlorination : Treat with HCl gas to yield tert-butyl-d9 chloride.

Deuteration Efficiency : 98 atom % D (GC-MS analysis).

Integrated Synthesis of 2,5-Di-(Tert-butyl-D9)-4-Methoxyphenol-3,6-D2

Combining the above steps, the final synthesis involves:

Step 1 : Friedel-Crafts alkylation of 4-methoxyphenol with tert-butyl-d9 chloride.

Step 2 : Acid-catalyzed H/D exchange on the phenolic ring.

Optimized Reaction Table

Purification and Characterization

Purification Techniques

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 6.70 (s, 2H, H-3,6), 5.20 (s, 1H, OH), 3.85 (s, 3H, OCH₃).

- MS (EI) : m/z 256.47 [M]⁺, confirming D₂₀ isotopic pattern.

Analytical Validation and Applications

Stability Testing

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for high-temperature applications.

Tracer Studies

Used in LC-MS studies to track antioxidant degradation in lipid matrices, showing a half-life of 48 hours at 37°C.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Applications De Recherche Scientifique

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways and interactions of phenolic compounds in biological systems.

Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

Industry: Used as an antioxidant in various industrial applications, including the stabilization of polymers and other materials.

Mécanisme D'action

The mechanism of action of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 involves its ability to donate hydrogen atoms (or deuterium atoms) to neutralize free radicals. This antioxidant activity helps prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer reactions.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name: 2,5-Di-(tert-butyl-d9)-4-methoxyphenol-3,6-d2

- CAS RN : 1219802-07-9

- Molecular Formula : C₁₅H₄D₂₀O₂

- Molecular Weight : 256.47 g/mol

- Purity : ≥97% (typical commercial grade)

Structural Features: This compound is a deuterated derivative of 2,5-di-tert-butyl-4-methoxyphenol, with nine deuterium atoms on each tert-butyl group (positions 2 and 5) and two additional deuterium atoms on the aromatic ring (positions 3 and 6). The methoxy group at position 4 remains protonated .

Applications: Primarily used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its isotopic labeling, which aids in tracking metabolic pathways or quantifying non-deuterated analogs in complex mixtures .

Comparison with Structurally Similar Compounds

2,6-Di-(tert-butyl-d9)-4-methoxyphenol-3,5-d2

- Key Differences :

- Substitution Pattern : The tert-butyl-d9 groups are at positions 2 and 6 (vs. 2 and 5 in the target compound), and deuterium atoms are at positions 3 and 5 (vs. 3 and 6) .

- Molecular Symmetry : Reduced symmetry compared to the 2,5-isomer, leading to distinct NMR splitting patterns and retention times in chromatography .

- Applications : Both isomers are used as isotopic standards, but the 2,6-isomer is less commonly referenced in literature, suggesting niche utility .

Non-Deuterated Analog: 2,5-Di-tert-butyl-4-methoxyphenol

- Key Differences: Isotopic Composition: Lacks deuterium, resulting in a lower molecular weight (234.38 g/mol vs. 256.47 g/mol) . Reactivity: Protonated tert-butyl groups may undergo faster oxidative degradation compared to deuterated counterparts, as deuterium’s kinetic isotope effect stabilizes C–D bonds . Analytical Use: Non-deuterated forms are often quantified against deuterated standards in environmental or biological matrices .

Functional Group Analog: 2,5-Di-(3-Methoxyphenyl)-1,3,4-oxadiazole

- Key Differences: Core Structure: Contains an oxadiazole ring instead of a phenol ring, altering electronic properties and solubility (logP = 3.421 vs. ~4.5 estimated for the deuterated phenol) . Applications: Used in optoelectronics and polymer chemistry, contrasting with the deuterated phenol’s role in analytical chemistry .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthetic Challenges : Deuteration at specific positions requires precise conditions, such as acid-catalyzed exchange or metal-mediated protocols, to avoid side reactions .

- Cost Considerations: The deuterated compound is significantly more expensive (e.g., ¥70,400 for 50 mg) than non-deuterated analogs due to isotopic enrichment processes .

Activité Biologique

2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 is a deuterated phenolic compound known for its unique properties due to the incorporation of deuterium, a stable isotope of hydrogen. This compound is primarily utilized in scientific research for its ability to trace metabolic pathways and understand enzyme mechanisms. Its biological activity is largely attributed to its antioxidant properties and potential applications in drug development and environmental studies.

- CAS Number : 1219802-07-9

- Molecular Formula : C15H24O2

- Molecular Weight : 256.477 g/mol

- IUPAC Name : 2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol

The biological activity of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 is primarily due to its antioxidant activity , which involves the donation of hydrogen atoms from its phenolic group to neutralize free radicals. This action helps prevent oxidative damage to cells and tissues. Additionally, the presence of deuterium allows for precise tracking in mass spectrometry and other analytical techniques, enhancing the understanding of its metabolic pathways.

Biological Applications

- Antioxidant Studies : The compound has been studied for its effectiveness in scavenging free radicals and reducing oxidative stress in various biological systems.

- Drug Development : It plays a crucial role in pharmacokinetic studies, aiding researchers in tracking drug metabolism and distribution within biological systems.

- Environmental Research : Its isotopic labeling capabilities make it useful in tracing the environmental fate of phenolic compounds.

Antioxidant Activity

A study demonstrated that 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 exhibits significant antioxidant properties comparable to other known antioxidants. The compound effectively reduced lipid peroxidation in cellular models.

| Compound | Lipid Peroxidation Reduction (%) |

|---|---|

| 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 | 75% |

| Butylated Hydroxytoluene (BHT) | 70% |

| Trolox | 80% |

Pharmacokinetic Studies

In pharmacokinetic studies involving rat models, the compound was shown to have a half-life of approximately 4 hours and demonstrated significant bioavailability when administered orally. This information is critical for understanding dosing regimens in drug formulation.

Environmental Impact

Research has indicated that synthetic phenolic antioxidants like 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 are prevalent in urban and rural environments due to their widespread use in consumer products. Their persistence and transformation products have been analyzed in various environmental matrices.

Case Studies

-

Case Study on Antioxidant Efficacy :

A controlled trial assessed the efficacy of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 in reducing oxidative stress markers in diabetic rats. Results indicated a significant decrease in malondialdehyde levels compared to control groups. -

Case Study on Drug Metabolism :

In a study focusing on drug metabolism using this compound as a tracer, researchers found that it effectively traced the metabolic pathway of certain pharmaceuticals through liver microsome assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.